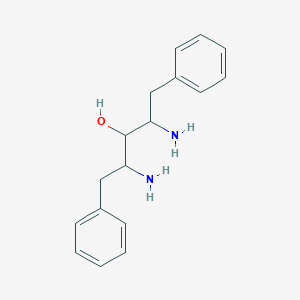

2,4-Diamino-1,5-diphenylpentan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Diamino-1,5-diphenylpentan-3-ol is a useful research compound. Its molecular formula is C17H22N2O and its molecular weight is 270.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibiotic Potentiation

One of the most notable applications of 2,4-Diamino-1,5-diphenylpentan-3-ol is its role as an antibiotic potentiator. Research has demonstrated that derivatives of this compound can enhance the efficacy of antibiotics like clarithromycin against Escherichia coli. Specifically, modifications to the amide moiety within this class of compounds have been shown to increase their potency as antibiotic enhancers significantly. For instance, certain derivatives exhibited up to a 128-fold increase in potency compared to standard controls .

Table 1: Potency of Various Derivatives as Antibiotic Potentiators

| Compound | MIC Reduction (fold) | Notes |

|---|---|---|

| Compound 7 | 128 | Most potent potentiator |

| Compound 22 | 32 | Significant enhancement observed |

| Control (PAβN) | 1 | Baseline potency |

Histone Deacetylase Inhibition

Another important application is in the field of cancer research, particularly concerning histone deacetylase (HDAC) inhibition. Compounds similar to this compound have shown promise in inhibiting HDAC enzymes. This inhibition is crucial as it can lead to the reactivation of tumor suppressor genes and induce apoptosis in cancer cells. The ability to modify the structure of this compound allows for the development of more effective HDAC inhibitors .

The compound has also been associated with various biological activities beyond antibiotic enhancement and HDAC inhibition. Studies indicate that diarylpentanoids, which include derivatives of this compound, exhibit a range of biological effects such as:

- Antitumor Activity : Certain derivatives have shown potential in inhibiting tumor growth.

- Anti-inflammatory Properties : The compound may help reduce inflammation through various biochemical pathways.

- Neuroprotective Effects : Some studies suggest that it might protect neuronal cells from damage .

Table 2: Biological Activities Associated with Diarylpentanoids

| Activity Type | Observed Effects |

|---|---|

| Antitumor | Inhibition of cancer cell proliferation |

| Anti-inflammatory | Reduction in inflammatory markers |

| Neuroprotective | Protection against oxidative stress |

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows for various chemical modifications, enabling chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Case Study 1: Enhancing Antibiotic Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives from this compound and their evaluation as potentiators for clarithromycin. The findings indicated that specific structural modifications could lead to significant improvements in antibiotic activity against resistant bacterial strains .

Case Study 2: HDAC Inhibitors Development

Research on HDAC inhibitors derived from this compound has shown promising results in preclinical trials. These studies suggest that compounds based on this compound can effectively induce cell cycle arrest and apoptosis in various cancer cell lines .

Eigenschaften

Molekularformel |

C17H22N2O |

|---|---|

Molekulargewicht |

270.37 g/mol |

IUPAC-Name |

2,4-diamino-1,5-diphenylpentan-3-ol |

InChI |

InChI=1S/C17H22N2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12,18-19H2 |

InChI-Schlüssel |

GZBLEJZADHZBBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(C(CC2=CC=CC=C2)N)O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.